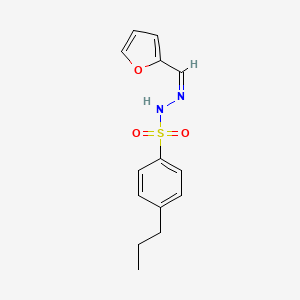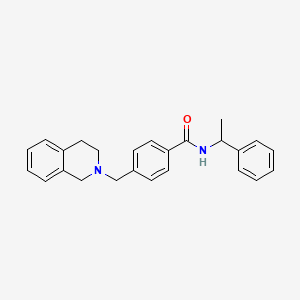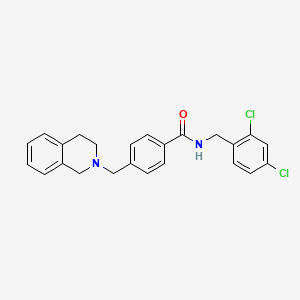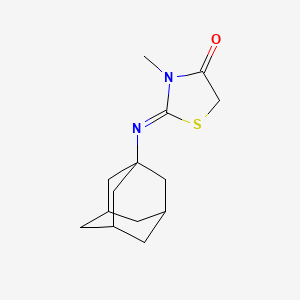
N'-(2-furylmethylene)-4-propylbenzenesulfonohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(2-furylmethylene)-4-propylbenzenesulfonohydrazide, also known as FPH, is a chemical compound that has been of great interest to researchers due to its potential therapeutic properties. FPH belongs to the class of hydrazones, which are organic compounds that contain a nitrogen-nitrogen double bond. FPH has been synthesized using various methods and has been studied for its biological effects, including its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用机制
The mechanism of action of N'-(2-furylmethylene)-4-propylbenzenesulfonohydrazide is not fully understood. However, studies have suggested that this compound induces apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the activity of enzymes such as tyrosinase, which are involved in melanin synthesis. Furthermore, this compound has been reported to modulate the expression of various genes involved in inflammation and oxidative stress.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. Studies have reported that this compound can decrease the levels of reactive oxygen species and lipid peroxidation, which are indicators of oxidative stress. This compound has also been shown to decrease the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. Additionally, this compound has been reported to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase.
实验室实验的优点和局限性
N'-(2-furylmethylene)-4-propylbenzenesulfonohydrazide has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and its biological effects can be easily measured using various assays. However, this compound also has some limitations. It is not very soluble in water, which can limit its use in aqueous-based assays. Additionally, this compound has not been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not well understood.
未来方向
There are several future directions for research on N'-(2-furylmethylene)-4-propylbenzenesulfonohydrazide. One area of interest is the development of this compound-based therapeutics for the treatment of cancer and other diseases. Additionally, the mechanism of action of this compound needs to be further elucidated, and its pharmacokinetics and toxicity profile need to be studied in detail. Furthermore, the potential use of this compound as a diagnostic tool for various diseases needs to be explored. Finally, the development of more efficient and environmentally friendly methods for the synthesis of this compound is also an area of interest.
合成方法
The synthesis of N'-(2-furylmethylene)-4-propylbenzenesulfonohydrazide can be achieved using different methods. One of the most commonly used methods involves the reaction of 4-propylbenzenesulfonylhydrazide with 2-furaldehyde in the presence of a catalyst such as acetic acid. The resulting product is purified using column chromatography to obtain pure this compound. Other methods that have been reported in the literature include the use of microwave irradiation and ultrasound-assisted synthesis.
科学研究应用
N'-(2-furylmethylene)-4-propylbenzenesulfonohydrazide has been extensively studied for its potential therapeutic applications. Several studies have reported that this compound has anticancer properties and can induce apoptosis in cancer cells. This compound has also been shown to have antimicrobial and antifungal activities. Additionally, this compound has been investigated for its potential use as an anti-inflammatory agent and for its ability to inhibit the formation of advanced glycation end products, which are implicated in the pathogenesis of several diseases.
属性
IUPAC Name |
N-[(Z)-furan-2-ylmethylideneamino]-4-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-2-4-12-6-8-14(9-7-12)20(17,18)16-15-11-13-5-3-10-19-13/h3,5-11,16H,2,4H2,1H3/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVAVMJVUYAXRQP-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-hydroxyphenyl)-8,8-dimethyl-2-thioxo-2,3,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione](/img/structure/B4995460.png)

![1-[3-(2,6-dichlorophenoxy)propyl]piperidine oxalate](/img/structure/B4995467.png)
![2-{4-[3-bromo-4-(dimethylamino)benzylidene]-2,5-dioxo-1-imidazolidinyl}-N-(4-methylphenyl)acetamide](/img/structure/B4995475.png)
![1-benzyl-4-(4-chlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B4995480.png)

![N~1~-allyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B4995487.png)
![1,3-dichloro-2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-5-methylbenzene](/img/structure/B4995488.png)


![5-[(3-carboxyacryloyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B4995521.png)

![4-[3-(4-bromophenyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B4995527.png)
![4-[(2,4-dimethoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4995533.png)